molecular formula C13H9FO2 B1337435 4-(2-Fluorophenoxy)benzaldehyde CAS No. 936343-96-3

4-(2-Fluorophenoxy)benzaldehyde

Cat. No. B1337435
M. Wt: 216.21 g/mol
InChI Key: PRSDBXRSXAZINP-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenoxy)benzaldehyde” is a chemical compound with the linear formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenoxy)benzaldehyde” can be represented by the SMILES string FC1=CC=CC=C1OC2=CC=C(C=O)C=C2 . This indicates that the molecule consists of a fluorinated benzene ring (FC6H4) connected to another benzene ring via an ether linkage (OC6H4), with an aldehyde group (CHO) attached to the second benzene ring .


Physical And Chemical Properties Analysis

“4-(2-Fluorophenoxy)benzaldehyde” is a solid compound . Unfortunately, specific physical properties such as melting point and boiling point are not available in the literature .

Scientific Research Applications

Organic Synthesis

4-(2-Fluorophenoxy)benzaldehyde: is a valuable building block in organic synthesis. It can be used to synthesize various organic compounds through reactions such as aldol condensation, which can lead to the formation of complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceutical drugs. It can be involved in the creation of molecules with potential therapeutic effects, particularly in the development of new antidepressants and antipsychotics .

Material Science

In material science, 4-(2-Fluorophenoxy)benzaldehyde can be utilized to modify the properties of polymers. Its incorporation into polymer chains can enhance the thermal stability and mechanical strength of materials .

Fluorinated Compounds

The fluorine atom in 4-(2-Fluorophenoxy)benzaldehyde makes it a precursor for the synthesis of fluorinated aromatic compounds, which are important in the development of agrochemicals and surface coatings due to their enhanced stability and resistance to degradation .

Dye and Pigment Industry

This chemical is used in the dye and pigment industry as a starting material for the synthesis of complex dyes. These dyes have applications in textiles, inks, and coatings, providing colorfastness and resistance to photodegradation .

Liquid Crystals

4-(2-Fluorophenoxy)benzaldehyde: can be a key ingredient in the synthesis of liquid crystals. These materials are essential for display technologies, such as those used in LCD screens, where precise control over the alignment of molecules is crucial .

Pesticide Development

The compound’s role in the development of pesticides is significant. It can be used to create new classes of insecticides and fungicides that are more effective and environmentally friendly .

Catalyst Design

In catalysis, 4-(2-Fluorophenoxy)benzaldehyde can be used to design novel catalysts that facilitate chemical reactions. These catalysts can be applied in industrial processes to increase efficiency and reduce waste .

Safety And Hazards

“4-(2-Fluorophenoxy)benzaldehyde” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(2-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSDBXRSXAZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445049
Record name 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)benzaldehyde

CAS RN

936343-96-3
Record name 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide (30.0 mL) solution of 2-fluorophenol (5.43 g, 48.4 mmol) and 4-fluorobenzaldehyde (3.00 g, 24.2 mmol) was added potassium carbonate (10.1 g, 72.5 mmol) under nitrogen atmosphere, which was stirred for 16 hours at 80° C. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:15→1:10) to obtain the title compound (5.20 g, 99.4%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com

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